2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

描述

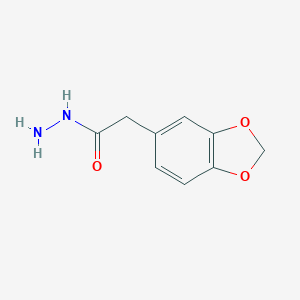

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide typically involves the reaction of 2-(2H-1,3-Benzodioxol-5-yl)acetic acid with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

- Dissolve 2-(2H-1,3-Benzodioxol-5-yl)acetic acid in ethanol.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted hydrazides or amides.

科学研究应用

Biological Applications

1. Antimicrobial Activity

Research indicates that 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide exhibits notable antibacterial and antifungal properties. It has shown efficacy against a range of pathogens, making it a potential scaffold for the development of new antimicrobial agents.

2. Antitumor Potential

Derivatives of this compound have been evaluated for their antitumor activities. Studies suggest that modifications to the acetohydrazide moiety can enhance its effectiveness against cancer cells, highlighting its importance in cancer research and drug discovery.

3. Mechanism of Action Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profiles. These studies often involve assessing the compound's binding affinity to specific receptors or enzymes, which can inform further development and optimization efforts.

Medicinal Chemistry Applications

1. Scaffold for Drug Design

The compound serves as a valuable scaffold in medicinal chemistry due to its ability to be modified into various derivatives with enhanced biological activities. Its unique structure allows researchers to explore a wide range of chemical modifications to optimize therapeutic effects.

2. Synthesis and Derivative Development

The synthesis of this compound typically involves several steps that can be adapted for creating derivatives with specific biological properties. The ability to generate a library of related compounds facilitates high-throughput screening for potential drug candidates.

Industrial Applications

1. Material Science

In addition to its biological applications, this compound is explored in material science for developing new materials with specific properties. Its chemical structure may lend itself to applications in polymer chemistry and the synthesis of novel materials.

2. Chemical Processes

The compound is utilized in various chemical processes as a building block for synthesizing more complex molecules. Its versatility makes it a candidate for industrial applications beyond pharmaceuticals.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1,3-Benzoxazol-5-yl)acetohydrazide | Benzoxazole ring | Exhibits different biological activities due to structural variations |

| 5-(benzo[d][1,3]dioxol-5-yl)-4-methylthiazole | Thiazole ring | Shows distinct antimicrobial properties compared to the benzodioxole derivative |

| 1-(benzodioxolyl)-4-methylbenzene sulfonamide | Sulfonamide group | Known for its anti-inflammatory effects |

This table highlights the versatility of the acetohydrazide moiety and its potential for modification to enhance biological activity across different compounds.

作用机制

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

相似化合物的比较

Similar Compounds

- 2-(2H-1,3-Benzodioxol-5-yl)acetic acid

- 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazone

- 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the benzodioxole ring and the hydrazide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data from case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N2O3

- CAS Number : 14731-88-5

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents.

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. Experimental studies have shown that it induces apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as Akt and COX enzymes.

A notable study reported the following results in human lung adenocarcinoma (A549) cells:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15.0 | Induction of apoptosis via Akt inhibition |

The compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic development .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. Studies indicate that it can significantly reduce pro-inflammatory cytokine levels in vitro and in vivo. Specifically, it has been shown to lower levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.

| Test Model | Cytokine Level Reduction (%) |

|---|---|

| Murine model | IL-6: 45%, TNF-α: 30% |

| Human cell culture | IL-6: 50%, TNF-α: 40% |

These results highlight the compound's potential as an anti-inflammatory agent in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study on Antibacterial Efficacy : A study conducted on infected wounds showed that topical application of the compound significantly reduced bacterial load compared to control treatments.

- Case Study on Cancer Therapy : In a preclinical trial involving A549 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size and weight compared to untreated controls.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQXGTPXKXCQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465410 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-88-5 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。